molecular formula C14H31O5PS B14466185 O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate CAS No. 72197-92-3

O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate

Cat. No.: B14466185
CAS No.: 72197-92-3
M. Wt: 342.43 g/mol
InChI Key: DJBHGEFSQNXZMO-UHFFFAOYSA-N
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Description

O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate is a chemical compound with the molecular formula C14H31O5PS. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate typically involves the reaction of hexylthiophosphoryl chloride with 2-ethoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Studied for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including its use as an insecticide and acaricide.

    Industry: Used in the production of specialty chemicals and as an additive in lubricants.

Mechanism of Action

The mechanism of action of O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate involves its interaction with biological molecules. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • O,O-Diethyl S-ethylphosphorothioate
  • O,O-Dimethyl S-methylphosphorothioate
  • O,O-Diethyl S-propylphosphorothioate

Uniqueness

O,O-Bis(2-ethoxyethyl) S-hexylphosphorothioate is unique due to its specific ethoxyethyl groups, which confer distinct chemical properties compared to other phosphorothioates. These properties include differences in solubility, reactivity, and biological activity .

Properties

CAS No.

72197-92-3

Molecular Formula

C14H31O5PS

Molecular Weight

342.43 g/mol

IUPAC Name

bis(2-ethoxyethoxy)-hexan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H31O5PS/c1-5-8-9-14(4)19-20(21,17-12-10-15-6-2)18-13-11-16-7-3/h14H,5-13H2,1-4H3

InChI Key

DJBHGEFSQNXZMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OP(=S)(OCCOCC)OCCOCC

Origin of Product

United States

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